molecular formula C18H15N5O B11228706 2-(4-Methoxybenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(4-Methoxybenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11228706
M. Wt: 317.3 g/mol
InChI Key: VFEOYJRVINQOIC-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional substituents including a methoxybenzyl group and a pyridyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One common method involves the use of a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This process typically involves the reaction of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the availability of starting materials and the scalability of the reaction are important considerations for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and methoxybenzyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing specific substituents.

Scientific Research Applications

2-(4-Methoxybenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or biological receptors. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Pyridyl)-[1,2,4]triazolo[4,3-a]pyridine: Similar structure with a different substitution pattern.

    1,2,4-Triazolo[1,5-a]pyridine: Lacks the methoxybenzyl and pyridyl substituents.

    2,6-Bis(1,2,3-triazol-4-yl)pyridine: Contains a different triazole ring system.

Uniqueness

2-(4-Methoxybenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxybenzyl and pyridyl groups enhances its potential for diverse applications and interactions with various molecular targets.

Properties

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H15N5O/c1-24-15-6-4-13(5-7-15)11-17-21-18-20-10-8-16(23(18)22-17)14-3-2-9-19-12-14/h2-10,12H,11H2,1H3

InChI Key

VFEOYJRVINQOIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=CN=CC=C4

Origin of Product

United States

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